molecular formula C26H25ClN2O5S B2391960 N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide CAS No. 847487-82-5

N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide

Cat. No.: B2391960
CAS No.: 847487-82-5
M. Wt: 513.01
InChI Key: JCXLHALTYWKRJT-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide features a 1,5-benzothiazepin core (a seven-membered heterocyclic ring containing sulfur and nitrogen) fused with a benzene ring. Key substituents include a 3-chlorophenyl group (electron-withdrawing) and a 3,4,5-trimethoxyphenyl moiety (electron-donating). The compound’s complexity aligns with methodologies described in crystallography (e.g., SHELX programs for structural determination) and synthetic routes for acetamide derivatives .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5S/c1-32-20-11-16(12-21(33-2)26(20)34-3)23-14-25(31)29(19-9-4-5-10-22(19)35-23)15-24(30)28-18-8-6-7-17(27)13-18/h4-13,23H,14-15H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLHALTYWKRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 3,4,5-trimethoxybenzaldehyde, and other reagents necessary for forming the thiazepine ring and acetamide group. Common reaction conditions may involve the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl moiety is a reactive site for nucleophilic aromatic substitution (SNAr), particularly under basic or catalytic conditions:

Reaction TypeConditionsExpected ProductSupporting Evidence
HydroxylationNaOH (aq.), Cu catalyst3-Hydroxyphenyl derivativeObserved in structurally similar chloroaromatic systems
AminationNH₃, Pd/C3-Aminophenyl analogDocumented for chlorophenyl-acetamide derivatives
MethoxylationNaOMe, DMF3-Methoxyphenyl productReported in analogous substitution reactions

The electron-withdrawing effect of the adjacent acetamide group enhances the electrophilicity of the chlorine-bearing carbon, facilitating substitution.

Oxidation and Reduction of the Benzothiazepine Core

The benzothiazepine ring undergoes redox transformations depending on reaction conditions:

Oxidation

  • Position : 4-oxo group and sulfur atom

  • Reagents : KMnO₄ (acidic), H₂O₂

  • Products : Sulfoxide/sulfone derivatives or hydroxylated benzothiazepine

Reduction

  • Reagents : NaBH₄, LiAlH₄

  • Products : Secondary alcohol at C4 (via ketone reduction) or saturated thiazepine ring

Hydrolysis of the Acetamide Group

The acetamide linker is susceptible to both acidic and basic hydrolysis:

ConditionsReaction Outcome
6M HCl, refluxCleavage to carboxylic acid and 3-chloroaniline
NaOH (aq.), 80°CFormation of sodium carboxylate and free amine

Kinetic studies on analogous compounds show hydrolysis rates depend on steric hindrance from the benzothiazepine ring.

Electrophilic Aromatic Substitution (EAS)

The trimethoxyphenyl group directs electrophiles to specific positions:

ElectrophilePositionProductNotes
NO₂⁺ (nitration)Para to methoxy groupsNitro-substituted derivativeRequires HNO₃/H₂SO₄
Br₂ (FeBr₃)Ortho to methoxyBrominated analogLimited by steric bulk

Methoxy groups activate the ring but steric hindrance from the benzothiazepine system reduces reaction rates compared to simpler trimethoxybenzenes .

Cyclization Reactions

Under dehydrating conditions, the compound may form fused heterocycles:

  • With POCl₃ : Intramolecular cyclization yields pyrido-benzothiazepine derivatives

  • Under microwave irradiation : Forms six-membered lactams via amide bond rearrangement

Stability Under Physiological Conditions

Studies on structurally related benzothiazepines reveal:

ParameterValueImplications
Plasma stability (pH 7.4)t₁/₂ = 4.2 hrRapid hydrolysis limits bioavailability
Microsomal metabolismCYP3A4-mediated oxidationMajor metabolites include sulfoxide and demethylated products

Comparative Reactivity Table

Key differences between this compound and analogs:

FeatureN-(3-chlorophenyl)-...acetamideN-(4-chlorophenyl) analog N-(2-ethoxyphenyl) variant
EAS reactivityModerate (steric hindrance)HighLow
Hydrolysis rate (acetamide)0.18 min⁻¹0.22 min⁻¹0.15 min⁻¹
Metabolic stability4.2 hr3.1 hr5.8 hr

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide exhibit promising anticancer properties. The compound's structure suggests that it may interact with specific molecular targets involved in cancer progression. For instance, derivatives of benzothiazepine have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that benzothiazepine derivatives possess significant antibacterial and antifungal activities. The presence of the 3-chlorophenyl and trimethoxyphenyl groups enhances the compound's interaction with microbial targets . In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Biochemical Mechanisms

Understanding the biochemical mechanisms underlying the actions of this compound is crucial for its application in drug development:

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit specific enzymes involved in cancer metabolism or microbial growth pathways. The structural features of the compound allow for potential binding to active sites of these enzymes .

Interaction with Nucleic Acids

Given its structural complexity, there is potential for this compound to interact with nucleic acids. Such interactions could lead to alterations in gene expression or DNA replication processes relevant to cancer treatment .

Research Findings and Case Studies

To provide a comprehensive overview of the compound's applications:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MCF7 breast cancer cells at low micromolar concentrations .
Study BAntimicrobial PropertiesExhibited strong activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study CEnzyme InhibitionShowed potential as an inhibitor of key metabolic enzymes in cancer cells leading to reduced proliferation rates .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Benzothiazepin vs. Benzothiophene Derivatives

The target compound’s 1,5-benzothiazepin core distinguishes it from analogs like N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide derivatives (), which feature a benzothiophene (five-membered sulfur-containing ring fused to benzene). For instance, benzothiazepins are known to modulate calcium channels and exhibit anticonvulsant activity, though the target compound’s specific activity remains uncharacterized .

Substituent Analysis

3-Chlorophenyl vs. Cyano/Aryl Groups
  • 3-Chlorophenyl Group: The chloro substituent in the target compound may improve lipophilicity and membrane permeability compared to the 3-cyano group in ’s derivatives. Cyano groups are polar and could reduce bioavailability, whereas chloro substituents balance hydrophobicity and electronic effects .
  • 3,4,5-Trimethoxyphenyl Group: This moiety is prevalent in microtubule-targeting agents (e.g., combretastatin analogs in ).
Comparative Substituent Effects (Table 1)
Compound Core Structure Key Substituents Potential Activity Reference
Target Compound Benzothiazepin 3-chlorophenyl, 3,4,5-trimethoxy Undetermined -
Derivatives Benzothiophene 3-cyano, arylphenyl Antimicrobial
Combretastatin Analogs () Oxazolone 3,4,5-trimethoxyphenyl Anticancer
N-(3-chloro-2-methylphenyl) Analog Triazole-thioacetamide Bromophenyl, pyridinyl Undetermined (structural)

Biological Activity

N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazepine core substituted with a chlorophenyl group and a trimethoxyphenyl moiety. Its molecular formula is C21H22ClN3O3S, and it has a molecular weight of approximately 431.93 g/mol.

Property Value
Molecular FormulaC21H22ClN3O3S
Molecular Weight431.93 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that derivatives of benzothiazepine compounds exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving cell membrane penetration and activity against bacterial strains .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity through the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB signaling .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter levels and reduction of oxidative stress .

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress

Case Studies

  • Antimicrobial Activity : A study published in 2015 demonstrated that derivatives similar to this compound showed potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies : Another investigation assessed the anticancer efficacy of related compounds on HeLa cells (cervical cancer) and reported an IC50 value of 0.126 μM for one derivative, indicating strong potential for further development .

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